L-Alanine (2-13C; 15N) chemical properties and synonyms
L-Alanine (2-13C; 15N) chemical properties and synonyms
[1][2][3][4][5]
Executive Summary
L-Alanine (2-13C; 15N) is a stable isotope-labeled amino acid isotopologue where the alpha-carbon (
Unlike uniformly labeled L-Alanine (
Part 1: Chemical Identity & Physicochemical Properties[6]
The following data establishes the baseline chemical identity for L-Alanine (2-13C; 15N). Researchers must verify these parameters against Certificates of Analysis (CoA) for every batch.
Datasheet: L-Alanine (2-13C; 15N)[1][2][3][4][5][6]
| Parameter | Specification | Notes |
| Chemical Name | L-Alanine (2-13C; 15N) | |
| Common Synonyms | (S)-2-Aminopropionic acid-2-13C,15N; L-Ala (2-13C, 15N) | |
| CAS Number | 285977-86-8 | Specific to this isotopologue.[1][4][7][6] Generic L-Ala is 56-41-7.[5] |
| Linear Formula | ||
| Molecular Weight | 91.08 g/mol | Unlabeled MW is ~89.09 g/mol (+1.99 Da shift). |
| Mass Shift | M+2 | Detectable in Mass Spectrometry.[] |
| Isotopic Purity | Typically | Critical for sensitivity in NMR/MS. |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water (166.5 g/L at 25°C) | Highly soluble; standard stock solutions are aqueous. |
| Melting Point | ~314.5 °C (decomposition) | |
| Chiral Purity | Essential to prevent D-amino acid toxicity in cell culture. |
Structural Visualization
The diagram below illustrates the specific atomic labeling. Note that the methyl carbon (
Part 2: Applications in Structural Biology (NMR)[9]
The primary utility of L-Alanine (2-13C; 15N) lies in biomolecular NMR . It serves as a selective probe for protein backbone dynamics and structure determination.
Mechanism of Action: The HNCA Pathway
In multidimensional NMR experiments (like HNCA), magnetization is transferred from the amide proton (
-
Selective Simplification: By labeling only the
and , researchers eliminate the scalar coupling to the carbonyl carbon ( ) and beta carbon ( ) that would be present in uniformly labeled samples. This reduces line broadening and simplifies spectral assignment. -
Coupling Constant Measurement: The one-bond coupling constant
(~11 Hz) can be measured precisely without interference from adjacent couplings.
Experimental Workflow: Magnetization Transfer
The following logic flow details the coherence transfer used in a standard 2D or 3D NMR experiment utilizing this isotope.
Part 3: Applications in Metabolomics & Mass Spectrometry[4][9]
In drug development and metabolic engineering, L-Alanine (2-13C; 15N) functions as a robust Internal Standard (IS) and a Metabolic Tracer .
Internal Standard for Quantification
Because the physicochemical properties (retention time, ionization efficiency) of the labeled isotopologue are nearly identical to natural L-Alanine, it co-elutes during Liquid Chromatography (LC) but is distinct in the Mass Spectrometer due to the +2.0 Da mass shift .
-
Protocol Validation: To validate the IS, prepare a calibration curve mixing natural L-Alanine (0–100 µM) with a constant concentration of L-Alanine (2-13C; 15N) (e.g., 10 µM). Linearity (
) confirms the absence of isotopic interference.
Metabolic Flux Analysis (MFA)
This specific labeling pattern allows researchers to decouple nitrogen metabolism from carbon backbone metabolism.
-
Nitrogen Fate: The
tracks transamination reactions (e.g., Alanine Glutamate). -
Carbon Fate: The
allows tracking of the pyruvate skeleton without the scrambling associated with uniformly labeled glucose.
Protocol: Preparation of Internal Standard Solution
Objective: Create a stable 10 mM stock solution for LC-MS spiking.
-
Weighing: Accurately weigh 9.11 mg of L-Alanine (2-13C; 15N) into a sterile microcentrifuge tube.
-
Note: Use an analytical balance with 0.01 mg readability.
-
-
Dissolution: Add 10.0 mL of LC-MS grade water (0.1% Formic acid optional for stability).
-
Vortex: Vortex for 30 seconds until fully dissolved.
-
Filtration: Filter through a 0.22 µm PTFE filter to remove particulates.
-
Storage: Aliquot into 500 µL volumes and store at -20°C.
-
Stability Check: Analyze one aliquot immediately to establish a "Day 0" peak area baseline.
-
Part 4: Handling, Stability, and Storage
Stability Profile
L-Alanine is chemically stable, but isotopic enrichment requires specific precautions to prevent dilution or exchange, although the C-N bond is robust.
-
Hygroscopicity: Low. However, keep the container tightly sealed.
-
Isotopic Exchange: The
and positions are non-exchangeable under physiological conditions. The amide protons ( ) will exchange with , but the core heavy isotopes will remain fixed.
Storage Recommendations
| Condition | Recommendation |
| Temperature | Room Temperature (Short term); -20°C (Long term) |
| Light | Protect from direct sunlight (standard precaution). |
| Humidity | Store in a desiccator if powder; sealed tightly. |
| Re-test Date | Generally 3-5 years if stored correctly. |
References
-
Gardner, K. H., & Kay, L. E. (1998).[9] The Use of 2H, 13C, 15N Multidimensional NMR to Study the Structure and Dynamics of Proteins. Annual Review of Biophysics and Biomolecular Structure. Retrieved from [Link]
-
PubChem. (2025). Alanine Compound Summary. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. L -Alanine-2-13C,15N 13C 99atom , 15N 98atom 285977-86-8 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. annualreviews.org [annualreviews.org]
